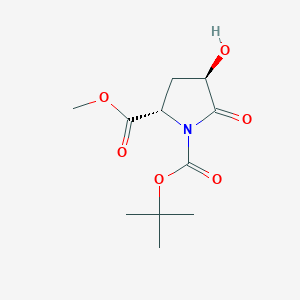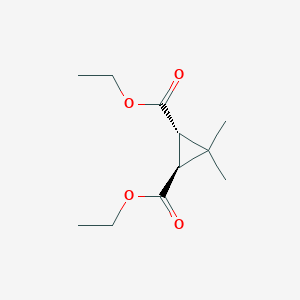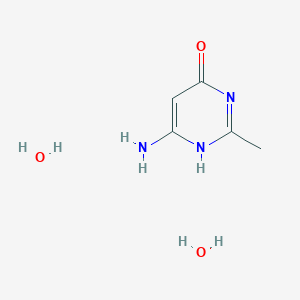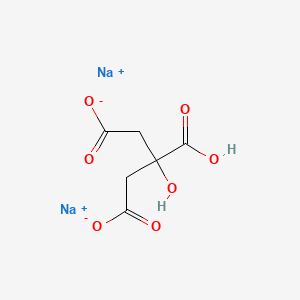
2-(methylamino)-3,7-dihydropurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyldiimidazole . It is an organic compound with the molecular formula C_7H_6N_4O This compound is widely used in organic synthesis, particularly for the coupling of amino acids to form peptidesN,N’-carbonyldiimidazole and is often referred to as the Staab reagent .
Preparation Methods
Carbonyldiimidazole: can be synthesized through the reaction of phosgene with imidazole . The reaction typically involves the use of four equivalents of imidazole under anhydrous conditions. The process can be summarized as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
In this reaction, imidazole serves both as the nucleophile and the base. The side product, imidazolium chloride , and the solvent are removed to obtain the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Carbonyldiimidazole: undergoes several types of chemical reactions, including:
Amidation: It is used to convert amines into amides.
Carbamoylation: It can convert alcohols into carbamates.
Urea Formation: It can react with amines to form ureas.
Common reagents and conditions used in these reactions include the use of amines and alcohols under mild conditions. The major products formed from these reactions are amides , carbamates , and ureas .
Scientific Research Applications
Carbonyldiimidazole: has a wide range of applications in scientific research, including:
Chemistry: It is used in peptide synthesis, particularly for the formation of peptide bonds.
Biology: It is used in the modification of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the formation of drug molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form the desired products. The molecular targets and pathways involved include the formation of imidazolyl carbonates and imidazolyl carbamates , which are key intermediates in the reactions .
Comparison with Similar Compounds
Carbonyldiimidazole: is unique in its ability to activate carboxylic acids without the use of harsh reagents such as thionyl chloride . Similar compounds include:
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling but requires the use of additives to prevent side reactions.
N,N’-Diisopropylcarbodiimide (DIC): Similar to DCC but with fewer side reactions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Water-soluble and used for peptide coupling in aqueous solutions.
Carbonyldiimidazole: stands out due to its ease of handling and the avoidance of side reactions commonly associated with other coupling reagents.
Properties
IUPAC Name |
2-(methylamino)-3,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSSKEDGVONRGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)C2=C(N1)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=O)C2=C(N1)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![sodium;2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7814847.png)
![sodium;2-[(E)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7814852.png)



